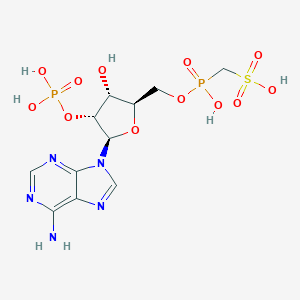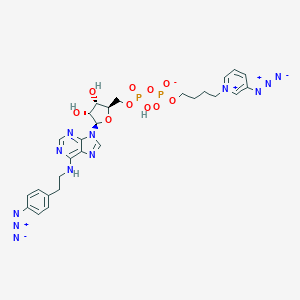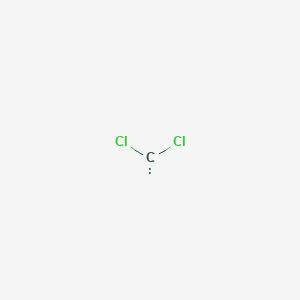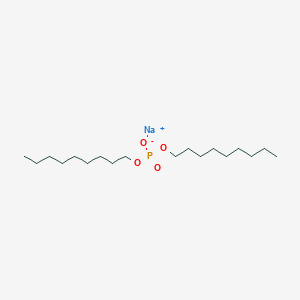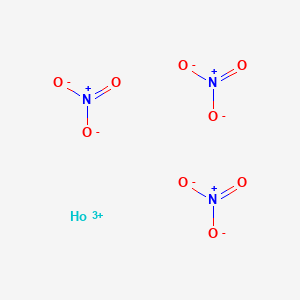
Holmium trinitrate
Overview
Description
Holmium trinitrate, also known as Holmium(III) nitrate, is an inorganic compound with the chemical formula Ho(NO₃)₃. It is a salt of holmium and nitric acid. This compound forms yellowish crystals and is soluble in water. This compound is known for its use in various scientific and industrial applications due to its unique properties .
Synthetic Routes and Reaction Conditions:
- Anhydrous this compound can be synthesized by reacting holmium(III) oxide with nitrogen dioxide at 150°C:
Action of Nitrogen Dioxide on Holmium(III) Oxide: 2Ho2O3+9N2O4→4Ho(NO3)3+6NO
Metallic holmium reacts with nitrogen dioxide at 200°C to form this compound:Effect of Nitrogen Dioxide on Metallic Holmium: Ho+3N2O4→Ho(NO3)3+3NO
Holmium hydroxide reacts with nitric acid at 150°C to produce this compound and water:Reaction of Holmium Hydroxide and Nitric Acid: Ho(OH)3+3HNO3→Ho(NO3)3+3H2O
Industrial Production Methods: Industrial production of this compound typically involves the reaction of holmium oxide or hydroxide with nitric acid under controlled conditions to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can be reduced to holmium oxide or other lower oxidation state compounds under specific conditions.
Substitution: this compound can participate in substitution reactions where the nitrate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound.
Reducing Agents: Reducing agents like hydrogen gas or sodium borohydride can reduce this compound.
Substitution Reactions: Ligands such as chloride or sulfate can replace nitrate groups under appropriate conditions.
Major Products Formed:
Holmium Oxide (Ho₂O₃): Formed upon thermal decomposition or reduction.
Holmium Chloride (HoCl₃): Formed in substitution reactions with chloride ligands.
Scientific Research Applications
Holmium trinitrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other holmium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of holmium-based complexes for biological studies, including imaging and therapeutic applications.
Medicine: Investigated for its potential use in medical imaging and targeted radiotherapy due to its unique magnetic and luminescent properties.
Industry: Utilized in the production of ceramics, glass, and as a chemical reagent in various industrial processes
Mechanism of Action
The mechanism by which holmium trinitrate exerts its effects is primarily through its ability to form complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific biological or chemical outcomes. For example, in medical applications, this compound-based complexes can target specific cells or tissues, allowing for precise imaging or therapeutic effects.
Comparison with Similar Compounds
Holmium trinitrate can be compared with other lanthanide nitrates such as:
- Terbium(III) nitrate
- Dysprosium(III) nitrate
- Erbium(III) nitrate
- Ytterbium(III) nitrate
Uniqueness:
- Magnetic Properties: this compound exhibits unique magnetic properties that make it suitable for specific applications in magnetic resonance imaging (MRI) and other magnetic-based technologies.
- Luminescent Properties: It has distinct luminescent properties that are useful in optical applications, including luminescent thermometry and imaging .
This compound stands out due to its combination of magnetic and luminescent properties, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
holmium(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ho.3NO3/c;3*2-1(3)4/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVGLADRSBQDDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ho+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ho(NO3)3, HoN3O9 | |
| Record name | Holmium(III) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Holmium(III)_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890649 | |
| Record name | Holmium(III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10168-82-8 | |
| Record name | Nitric acid, holmium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010168828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Holmium(III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Holmium trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


